Hydroxystyrene

Polymer Chemistry Copolymerization Reactivity Ratios

Hydroxystyrene (CAS 2628-17-3), specifically 4-hydroxystyrene (also known as 4-vinylphenol or p-vinylphenol), is a functionalized styrenic monomer with the molecular formula C8H8O and a molecular weight of 120.15 g/mol. It exists as a clear, colorless to light orange liquid at room temperature with a melting point of 73 °C and a density of 1.04 g/mL.

Molecular Formula C8H8O
Molecular Weight 120.15 g/mol
Cat. No. B8347415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxystyrene
Molecular FormulaC8H8O
Molecular Weight120.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CO
InChIInChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-7,9H
InChIKeyXLLXMBCBJGATSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxystyrene (4-Vinylphenol) Procurement Guide: Chemical Identity and Key Properties


Hydroxystyrene (CAS 2628-17-3), specifically 4-hydroxystyrene (also known as 4-vinylphenol or p-vinylphenol), is a functionalized styrenic monomer with the molecular formula C8H8O and a molecular weight of 120.15 g/mol [1][2]. It exists as a clear, colorless to light orange liquid at room temperature with a melting point of 73 °C and a density of 1.04 g/mL [3][4]. The compound is distinguished by the presence of a phenolic hydroxyl group para to the vinyl moiety, which imparts unique reactivity, hydrogen-bonding capacity, and aqueous base solubility compared to unsubstituted styrene [5]. Its primary industrial relevance lies in its use as a monomer for the synthesis of poly(4-hydroxystyrene) (PHS) and related copolymers, which are essential components in advanced photoresist formulations, epoxy curing agents, and specialty coatings [6].

Hydroxystyrene Procurement: Why Substitution with Styrene or Other Analogs is Not Viable


Generic substitution of hydroxystyrene with unsubstituted styrene or other vinyl aromatics (e.g., 4-methoxystyrene) is not scientifically justifiable due to profound differences in reactivity, polymer architecture, and ultimate application performance. The phenolic hydroxyl group fundamentally alters the electronic character of the monomer; for example, the Alfrey-Price e-value for o-hydroxystyrene is significantly more negative (-1.13) than that for styrene (-0.80), indicating a markedly more electron-rich double bond that drastically changes copolymerization behavior [1][2]. Furthermore, the linear, addition-polymerized structure of poly(4-hydroxystyrene) (PHS) yields a higher molecular weight and a distinct solubility profile compared to condensation-type phenolic resins like novolac, leading to divergent dissolution kinetics in aqueous base developers [3]. Attempting to replace hydroxystyrene with a generic analog in a photoresist or compatibilizer formulation will result in uncontrolled copolymer composition, altered glass transition temperatures (Tg), and a complete loss of the hydrogen-bonding and base-solubility required for high-resolution lithography [4].

Hydroxystyrene Selection Guide: Head-to-Head Quantitative Performance Data vs. Competitor Compounds


Polymerization Reactivity Ratio (r1, r2) Comparison of p-Hydroxystyrene vs. Styrene

In free-radical copolymerization with styrene, p-hydroxystyrene exhibits distinct reactivity ratios that differ significantly from the ideal random copolymerization case. The reactivity ratios for the p-hydroxystyrene/styrene system were determined to be r₁ (styrene) = 0.37 and r₂ (p-hydroxystyrene) = 0.28 using the Fineman–Ross equation [1]. This indicates a strong tendency towards alternating copolymerization, in contrast to the near-ideal copolymerization behavior observed for styrene with many other substituted styrenes. This knowledge is crucial for predicting copolymer composition and sequence distribution during synthesis.

Polymer Chemistry Copolymerization Reactivity Ratios

Comparative Dissolution Kinetics of Poly(4-hydroxystyrene) (PHS) vs. Novolac Resin in Photoresist Applications

A direct comparison of dissolution behavior revealed that poly(p-hydroxystyrene) (PHS) does not exhibit the same high degree of dissolution discrimination between exposed and unexposed areas as novolac resin in a functional photoresist formulation [1]. In thin-film dissolution rate studies using a Quartz Crystal Microbalance (QCM), PHS was found to exhibit strong surface acceleration behavior, in stark contrast to the classic surface inhibition observed for novolac polymers [2]. Furthermore, the dissolution rate of PHS thin films was found to depend strongly on film thickness for films below a critical thickness value, a phenomenon not observed to the same degree with novolac [2].

Microlithography Photoresist Polymer Dissolution

Glass Transition Temperature (Tg) Modulation via Hydroxystyrene Content in Styrene Copolymers

The incorporation of hydroxystyrene units into a polystyrene backbone enables precise tuning of the glass transition temperature (Tg) through intermolecular hydrogen bonding. Differential scanning calorimetry (DSC) studies show that the Tg of styrene/hydroxystyrene (S/HS) copolymers increases linearly with the increasing mole fraction of hydroxystyrene [1]. A 57/43 mol% random S/HS copolymer exhibits a single, narrow Tg, while gradient copolymers of similar composition (e.g., 59/41 mol% S/HS) show two distinct Tgs, demonstrating the ability to engineer complex thermal behavior through controlled monomer sequencing [2].

Polymer Physics Thermal Analysis Hydrogen Bonding

Dual-Functionality: Poly(4-hydroxystyrene) as Both High-Resolution Photoresist and Self-Assembling Block

Poly(4-hydroxystyrene) (PHS) is a key component in block copolymers that uniquely combine the properties of a high-resolution negative-tone photoresist with those of a self-assembling material [1]. In a system like poly(α-methylstyrene)-block-poly(4-hydroxystyrene) (PaMS-b-PHOST), the PHS block can be radiation-induced cross-linked to act as a deep-UV photoresist, while the entire block copolymer can self-assemble into cylindrical or spherical nanodomains via solvent vapor annealing [1][2]. This dual functionality enables simultaneous top-down lithographic patterning and bottom-up self-assembly, a capability not shared by traditional novolac-based resists or simple styrenic block copolymers.

Block Copolymer Lithography Self-Assembly Deep UV Photoresist

Tunable Dissolution Rate via Copolymerization of 2- and 4-Hydroxystyrene Isomers

The dissolution rates of polyhydroxystyrene homopolymers in aqueous base are highly dependent on the position of the hydroxyl group. Poly(2-hydroxystyrene) dissolves too slowly, while poly(4-hydroxystyrene) dissolves too quickly for use in conventional dissolution inhibition photoresist systems [1]. However, copolymerization of the two monomers allows for precise tuning of the dissolution rate to any intermediate value—a concept termed 'dial-a-dissolution-rate' copolymers [1]. A 1:1 copolymer of 2- and 4-hydroxystyrene was found to have a dissolution rate comparable to novolac resins and resolved 0.4 μm features at a dose of 340 mJ/cm² when formulated into a photoresist [1].

Photoresist Dissolution Rate Copolymer Design

Improved Deep-UV Transparency and Sensitivity of Methylated Poly(4-hydroxystyrene) vs. Novolac

For deep-ultraviolet (DUV) lithography at 248 nm, the optical absorbance of the resist matrix is a critical parameter. Methylated poly(4-hydroxystyrene) resins exhibit approximately half the optical absorbance of traditional novolac resins at this wavelength [1]. When formulated into a three-component chemically amplified resist system, methylated poly(4-hydroxystyrene) achieved high sensitivity (<5 mJ/cm²) and high contrast (γ > 3), a performance metric that is difficult to achieve with novolac-based systems at these wavelengths due to their higher absorbance [1].

Deep-UV Lithography Photoresist Optical Absorbance

Hydroxystyrene Application Scenarios: Where Performance Data Drives Purchasing Decisions


Advanced Semiconductor Lithography: Photoresist Resin for DUV and e-Beam

Based on the demonstrated low deep-UV absorbance and high sensitivity (<5 mJ/cm²) of methylated poly(4-hydroxystyrene) derivatives [1], procurement of high-purity hydroxystyrene monomer is justified for the synthesis of next-generation photoresist resins for 248 nm and e-beam lithography. The ability to tune dissolution rates via copolymerization of 2- and 4-hydroxystyrene isomers [2] allows for the fine-tuning of resist performance to meet stringent semiconductor manufacturing specifications. Furthermore, the dual-functionality of PHS-based block copolymers as both patternable resist and self-assembling material [3] makes hydroxystyrene a critical raw material for exploring directed self-assembly (DSA) lithography.

High-Performance Polymer Compatibilizers and Adhesives

The strong hydrogen-bonding capacity of the phenolic hydroxyl group in hydroxystyrene, which linearly increases the glass transition temperature (Tg) in copolymers [4], makes S/HS gradient copolymers effective compatibilizers for immiscible polymer blends [5]. This evidence supports the selection of hydroxystyrene over non-functionalized styrene for formulating advanced compatibilizers that reduce interfacial tension and improve mechanical properties in recycled plastic streams or high-value polymer alloys. Similarly, PHS homopolymers with controlled molecular weight (e.g., Mw 4,000-6,000) are excellent curing agents for epoxy resins, enhancing Tg and chemical resistance in high-reliability electronic laminates and adhesives.

Specialty Coatings and Metal Surface Treatments

The unique dissolution behavior and film-forming properties of PHS, which differs significantly from novolac and other phenolic resins [6], makes it a prime candidate for formulating advanced coatings. The high reactivity of the para-hydroxyl group in linear PHS allows for near-theoretical derivatization , enabling the creation of tailored polymers for metal surface treatment agents with excellent rust prevention on steel, aluminum, and copper . This performance advantage, driven by molecular architecture rather than simple phenolic content, justifies the selection of hydroxystyrene-based polymers for demanding coating applications requiring precise functionality and durability.

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